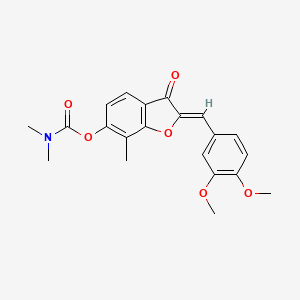
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a synthetic derivative of chromanones, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N2O5, with a molecular weight of approximately 420.49 g/mol. The structure includes a benzofuran moiety which is significant in influencing its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 420.49 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Studies indicate that compounds similar to (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran exhibit significant antioxidant properties. The presence of methoxy groups on the benzene ring enhances the electron-donating ability, which is crucial for scavenging free radicals.
Anticancer Properties
Research has shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death. For instance, a study demonstrated that similar compounds inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Chromanones have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes. This could make (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance its ability to donate electrons and neutralize free radicals.
- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK that are crucial in cancer progression and inflammation.
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes that regulate cellular functions.
Case Studies
- Anticancer Study : A study involving similar benzofuran derivatives showed that they inhibited the growth of MCF-7 breast cancer cells by upregulating p53 and downregulating Bcl-2 expression .
- Anti-inflammatory Research : In vivo studies demonstrated that a related compound reduced paw edema in rats by inhibiting COX enzymes .
特性
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-15(28-21(24)22(2)3)9-7-14-19(23)18(27-20(12)14)11-13-6-8-16(25-4)17(10-13)26-5/h6-11H,1-5H3/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUJUADDKGCRD-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














